2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group, a phenyl-piperazinyl carbonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 2-chloro-6-fluorophenylacetic acid. This can be achieved through the chlorination and fluorination of phenylacetic acid under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 4-phenyl-1-piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Final Product Formation: The final step involves the acylation of the coupled product with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenols and quinones.
Reduction: Reduced products like alcohols
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O2/c26-21-10-6-11-22(27)20(21)17-24(31)28-23-12-5-4-9-19(23)25(32)30-15-13-29(14-16-30)18-7-2-1-3-8-18/h1-12H,13-17H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLIEZWIVRHTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CC4=C(C=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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